Welcome to the BenchChem Online Store!
molecular formula C9H13NO3 B562965 rac Epinephrine-d3 CAS No. 1189977-29-4

rac Epinephrine-d3

Cat. No. B562965
M. Wt: 186.225
InChI Key: UCTWMZQNUQWSLP-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04833268

Procedure details

The whole brains of mice of ddY-strain were homogenized and the resulting brain homogenate was diluted with the same volume of a buffere solution (comprising 50 mM Tris-HCl (pH 8.6, 1.5 mM EDTA.2Na); 0.5 mM Pridoxal-5-Phosphate; 1 mM Nialamide; and 0.85 mM L-ascorbic acid), and the mixture was centrifuged at 10,000 g to give a supernatant liquid containing the brain enzymes. To this supernatant liquid (500 μl) was added a solution containing 4.5 mM of a substrate selected from L-threo-adrenalinecarboxylic acid, L-threo-DOPS and L-DOPA. The mixture obtained (pH ca. 8, 1.0 ml) was incubated for 30 minutes at 37° C., followed by quantitative determination of adrenaline, noradrenaline or dopamine formed as the reaction product catecholamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
500 μL
Type
solvent
Reaction Step Two
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
L-threo-adrenalinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(O)[C:2]([NH2:7])([CH2:5][OH:6])[CH2:3]O.Cl.CC1[C:16]([OH:17])=[C:15](C=O)[C:14](COP(O)(O)=O)=CN=1.C1C=CC(CNC(CCNNC(C2C=CN=CC=2)=O)=O)=CC=1.O=C1O[C@H]([C@H](CO)O)C(O)=C1O.C1C([C@@H](O)[C@H](N)C(O)=O)=CC(O)=C(O)C=1.O=C([C@H](CC1C=C(O)C(O)=CC=1)N)O.CNCC(C1C=CC(O)=C(O)C=1)O.C1C([C@@H](O)CN)=CC(O)=C(O)C=1.C(O)(C(O)=O)C(O)C(O)=O.NCCC1C=CC(O)=C(O)C=1>>[C:16]1([CH:15]=[CH:14][CH:3]=[C:2]([NH2:7])[C:5]=1[OH:6])[OH:17] |f:0.1,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=CC(O)=C(O)C=C1
Step Two
Name
liquid
Quantity
500 μL
Type
solvent
Smiles
Step Three
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)CNC(=O)CCNNC(=O)C=2C=CN=CC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Step Four
Name
L-threo-adrenalinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(O)[C@@H](N)CC1=CC=C(O)C(O)=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC(O)C1=CC(O)=C(O)C=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1[C@H](CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Conditions

Stirring
Type
CUSTOM
Details
The whole brains of mice of ddY-strain were homogenized
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a supernatant liquid
ADDITION
Type
ADDITION
Details
containing the brain enzymes
ADDITION
Type
ADDITION
Details
containing 4.5 mM of
CUSTOM
Type
CUSTOM
Details
The mixture obtained (pH ca. 8, 1.0 ml)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(O)=C(O)C(=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.